molecular formula C22H27NO3 B13850642 (2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate

(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate

Cat. No.: B13850642
M. Wt: 353.5 g/mol
InChI Key: XEQPUDXLAVWOFV-IERDGZPVSA-N
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Description

(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules. The compound’s unique structure, featuring a biphenyl group and an acetamido moiety, contributes to its versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

ethyl (2R,4S)-4-acetamido-2-methyl-5-(4-phenylphenyl)pentanoate

InChI

InChI=1S/C22H27NO3/c1-4-26-22(25)16(2)14-21(23-17(3)24)15-18-10-12-20(13-11-18)19-8-6-5-7-9-19/h5-13,16,21H,4,14-15H2,1-3H3,(H,23,24)/t16-,21+/m1/s1

InChI Key

XEQPUDXLAVWOFV-IERDGZPVSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as biphenyl derivatives and amino acids.

    Formation of the Intermediate: The biphenyl derivative is reacted with an amino acid derivative under specific conditions to form an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the acetamido intermediate with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate is scaled up using continuous flow reactors. This method ensures consistent reaction conditions, higher yields, and reduced production time. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is an intermediate in the synthesis of drugs targeting cardiovascular diseases and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate involves its interaction with specific molecular targets. The biphenyl group facilitates binding to hydrophobic pockets in proteins, while the acetamido moiety forms hydrogen bonds with amino acid residues. These interactions modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
  • (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid

Uniqueness

(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate is unique due to its specific chiral configuration and the presence of both biphenyl and acetamido groups. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds.

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